Tri(Amino-PEG3-amide)-amine TFA salt
Description
Evolution of Multivalent Linkers and Scaffolds in Research Applications
The development of multivalent linkers and scaffolds has been a pivotal advancement in chemical biology and medicinal chemistry. Initially, research focused on simple, linear bifunctional linkers designed to connect two molecular entities. However, the recognition that many biological interactions are inherently multivalent—involving the simultaneous binding of multiple ligands to multiple receptors—spurred the evolution towards more complex, multivalent scaffolds. nih.govrsc.org This "glycoside cluster effect," initially observed in carbohydrate-protein interactions, demonstrated that multivalent presentation of ligands could lead to a significant enhancement in binding avidity and specificity compared to their monovalent counterparts. nih.gov
This realization led to the design of a diverse array of scaffolds, moving from simple small molecules with a few conjugation sites to larger, more complex architectures like dendrimers, polymers, and cyclopeptides. nih.govnih.gov These scaffolds provide a framework for the spatial arrangement of multiple functional groups, enabling the creation of molecules with tailored properties for applications such as targeted drug delivery, diagnostics, and the development of synthetic vaccines. acs.orgresearchgate.net The design of these scaffolds often focuses on modularity, allowing for the straightforward conjugation of various ligands and effector molecules using standard chemical techniques. nih.govnih.gov
Significance of PEGylated Branched Amine Architectures in Synthetic Methodologies
The incorporation of polyethylene (B3416737) glycol (PEG) chains into branched amine architectures, a process known as PEGylation, imparts several advantageous properties that are highly significant in synthetic methodologies. nih.gov PEG is a hydrophilic, biocompatible, and non-immunogenic polymer, and its inclusion in molecular constructs can enhance aqueous solubility, improve stability, and prolong circulation times in biological systems. axispharm.com
Branched PEG linkers, in particular, offer distinct advantages over their linear counterparts. The multi-armed structure allows for the attachment of a higher number of molecules, such as drugs or targeting ligands, to a central core. axispharm.com This is particularly beneficial in the development of antibody-drug conjugates (ADCs), where a higher drug-to-antibody ratio (DAR) can be achieved without compromising the stability and affinity of the antibody. axispharm.com Furthermore, the branched structure can provide a steric shield, protecting conjugated biomolecules from enzymatic degradation and reducing immunogenicity. biochempeg.com From a synthetic standpoint, the defined structure of branched PEG amines like Tri(Amino-PEG3-amide)-amine allows for precise control over the final construct, enabling the creation of well-defined, multifunctional molecules. axispharm.comprecisepeg.com The terminal amine groups are highly reactive and can readily participate in a variety of conjugation chemistries, including amide bond formation and reductive amination. axispharm.comcd-bioparticles.net
Role of Trifluoroacetate (B77799) Counterions in the Synthesis and Handling of Aminated Compounds
Trifluoroacetic acid (TFA) is a strong acid that is widely used in synthetic organic chemistry, particularly in peptide synthesis for the cleavage of protecting groups like the tert-butoxycarbonyl (Boc) group. nih.govresearchgate.net Consequently, aminated compounds, especially peptides and other molecules synthesized using solid-phase methodologies, are often isolated as their trifluoroacetate salts. mdpi.com The TFA counterion plays a significant role in the handling and purification of these compounds.
During purification by reverse-phase high-performance liquid chromatography (RP-HPLC), TFA is frequently used as an ion-pairing agent in the mobile phase. mdpi.commdpi.com It forms an ion pair with the positively charged amine groups of the compound, which improves peak shape and resolution during chromatography. mdpi.com The resulting TFA salt is typically a stable, crystalline solid that is easier to handle and store than the corresponding free amine, which can be oily or hygroscopic.
However, the presence of TFA counterions can sometimes influence the biological activity or physicochemical properties of the parent compound. researchgate.netnih.gov It has been reported that residual TFA can affect cellular assays, and in some cases, the trifluoroacetate ion itself may exhibit biological effects. nih.govresearchgate.net Therefore, in certain applications, it may be necessary to exchange the TFA counterion for a more biocompatible one, such as chloride or acetate (B1210297), through techniques like ion-exchange chromatography or repeated lyophilization from a solution containing the desired acid. nih.gov
Overview of Research Trajectories for Complex Amine-Functionalized Polymeric Structures
The field of complex amine-functionalized polymeric structures is an active area of research with several promising trajectories. One major focus is the development of advanced drug delivery systems. nih.gov Researchers are designing and synthesizing novel branched and hyperbranched amine-functionalized polymers for the targeted delivery of therapeutics, including small molecules, proteins, and nucleic acids. acs.orgnih.gov These polymers can be engineered to respond to specific stimuli, such as changes in pH or enzyme concentration, to trigger the release of their payload at the desired site of action.
Another significant research direction is in the area of materials science. Amine-functionalized polymers are being explored for a variety of applications, including carbon dioxide capture, where the amine groups can reversibly bind CO2. rsc.org They are also being incorporated into nanocomposites to enhance their mechanical, thermal, and tribological properties. researchgate.net The reactive nature of the amine groups allows for the covalent grafting of these polymers onto surfaces, leading to the development of functionalized materials with tailored properties. researchgate.net
Properties
Molecular Formula |
C33H69N7O12 |
|---|---|
Molecular Weight |
755.95 |
IUPAC Name |
N,N',N''-(nitrilotris(ethane-2,1-diyl))tris(3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanamide) |
InChI |
InChI=1S/C33H69N7O12/c34-4-16-47-22-28-50-25-19-44-13-1-31(41)37-7-10-40(11-8-38-32(42)2-14-45-20-26-51-29-23-48-17-5-35)12-9-39-33(43)3-15-46-21-27-52-30-24-49-18-6-36/h1-30,34-36H2,(H,37,41)(H,38,42)(H,39,43) |
InChI Key |
IQSJMACFJXJKGK-UHFFFAOYSA-N |
SMILES |
NCCOCCOCCOCCC(NCCN(CCNC(CCOCCOCCOCCN)=O)CCNC(CCOCCOCCOCCN)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tri(Amino-PEG3-amide)-amine TFA salt |
Origin of Product |
United States |
Derivatization and Functionalization Strategies for Tri Amino Peg3 Amide Amine Tfa Salt
Covalent Attachment Reactions via Primary Amine Groups
The primary amine groups of Tri(Amino-PEG3-amide)-amine TFA salt are nucleophilic and readily participate in a range of covalent bond-forming reactions. This reactivity is the foundation for its utility as a linker and crosslinker in various applications.
Conjugation with Carboxylic Acids and Activated Esters (e.g., NHS Esters)
One of the most common and well-established methods for functionalizing primary amines is through acylation with carboxylic acids or their more reactive derivatives, such as N-hydroxysuccinimide (NHS) esters. This reaction results in the formation of a stable amide bond. The reaction between Tri(Amino-PEG3-amide)-amine and an NHS ester proceeds efficiently under mild basic conditions (pH 7-9), where the primary amine is deprotonated and thus more nucleophilic.
The general reaction scheme is as follows: R-CO-NHS + H₂N-PEG-Linker → R-CO-NH-PEG-Linker + NHS
This strategy is widely employed for attaching a variety of molecules, including small molecule drugs, peptides, and proteins, to the PEG linker. The inherent hydrophilicity of the PEG chains can enhance the solubility and pharmacokinetic properties of the conjugated molecule. In the context of Tri(Amino-PEG3-amide)-amine, the presence of three reactive sites allows for the attachment of up to three identical or different molecules, leading to the creation of multivalent constructs. For instance, this approach is fundamental in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where this linker can be used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. jenkemusa.comwikipedia.orgpurepeg.com
| Reagent | Functional Group | Resulting Linkage | Key Reaction Conditions |
| Carboxylic Acid | -COOH | Amide | Presence of a coupling agent (e.g., EDC, DCC, HATU) |
| NHS Ester | -CO-NHS | Amide | Aqueous buffer, pH 7-9 |
Reaction with Carbonyl Compounds (Ketones, Aldehydes) for Oxime Linkages
The primary amine groups of Tri(Amino-PEG3-amide)-amine can also react with carbonyl compounds, such as aldehydes and ketones, to form an imine (Schiff base) linkage. This reaction is typically reversible and occurs under mildly acidic conditions (pH 4-6), which facilitate the dehydration step. The resulting imine can be further stabilized by reduction to a secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).
A particularly useful variation of this reaction involves the use of aminooxy-functionalized molecules, which react with aldehydes or ketones to form a stable oxime linkage. nih.govnih.gov While Tri(Amino-PEG3-amide)-amine itself does not form an oxime directly, it can be modified to incorporate an aminooxy group, or it can react with a molecule that has already been functionalized with an aldehyde or ketone. The formation of an oxime bond is highly chemoselective and proceeds under mild conditions, making it a valuable tool in bioconjugation.
The reaction of a primary amine with an aldehyde to form an imine is a well-documented process. ebi.ac.ukresearchgate.netwalshmedicalmedia.com This chemistry is relevant to the potential derivatization of Tri(Amino-PEG3-amide)-amine. For instance, reacting it with an excess of a dialdehyde (B1249045) could lead to the formation of a cross-linked network.
| Reactant | Functional Group | Intermediate Linkage | Stable Linkage (Post-Reduction) | Key Reaction Conditions |
| Aldehyde | -CHO | Imine (Schiff Base) | Secondary Amine | Mildly acidic pH (4-6), followed by a reducing agent (e.g., NaBH₃CN) |
| Ketone | -C=O | Imine (Schiff Base) | Secondary Amine | Mildly acidic pH (4-6), followed by a reducing agent (e.g., NaBH₃CN) |
Orthogonal Functionalization Approaches for Selective Modification
A key challenge and opportunity in working with a trifunctional molecule like Tri(Amino-PEG3-amide)-amine is the selective functionalization of its three primary amine groups. Orthogonal protection strategies are essential to achieve this control. researchgate.netjenkemusa.com This involves using different protecting groups for each amine that can be removed under distinct conditions, allowing for the sequential introduction of different functionalities.
This stepwise approach is critical for the synthesis of heterobifunctional or heterotrifunctional molecules, where different entities (e.g., a targeting ligand, a drug molecule, and an imaging agent) are attached to the same central scaffold.
Integration into Multivalent Architectures and Polymeric Systems
The trifunctional nature of Tri(Amino-PEG3-amide)-amine makes it an ideal candidate for constructing larger, more complex structures such as hydrogels and functionalized nanoparticles.
Crosslinking in Hydrogel Formation and Polymer Network Construction
Hydrogels are three-dimensional, water-swollen polymer networks with a wide range of applications in tissue engineering, drug delivery, and diagnostics. nih.govcreativepegworks.comnd.edu Multi-arm PEG derivatives with reactive end groups are frequently used as crosslinkers to form hydrogels. nih.govwikipedia.orgmdpi.com Tri(Amino-PEG3-amide)-amine, with its three primary amine groups, can act as a trifunctional crosslinker when reacted with polymers containing amine-reactive functional groups, such as NHS esters or aldehydes.
| Polymer Functional Group | Crosslinking Chemistry | Resulting Hydrogel Properties |
| NHS Ester | Amide bond formation | Tunable stiffness and swelling based on crosslinker concentration |
| Acrylate | Michael addition | Controlled gelation kinetics and mechanical properties |
| Aldehyde | Imine formation and reduction | Biocompatible hydrogels with tunable degradation |
Hierarchical Functionalization of Nanoparticle Surfaces
The surface modification of nanoparticles with PEG, a process known as PEGylation, is a common strategy to improve their stability, reduce non-specific protein adsorption, and prolong their circulation time in vivo. Tri(Amino-PEG3-amide)-amine offers a platform for the hierarchical or dendritic functionalization of nanoparticle surfaces.
In a typical scenario, the nanoparticle surface would first be functionalized with an amine-reactive group, such as an NHS ester. The trifunctional amine could then be attached to the surface, with one of its amine groups forming an amide bond with the nanoparticle. This leaves two free primary amine groups extending from the surface, which can be further derivatized with other molecules. This approach allows for the creation of a "dendron-like" surface coating, where each attachment point branches into multiple functional sites. This strategy can significantly increase the loading capacity of the nanoparticle for drugs, targeting ligands, or imaging agents.
For example, a gold nanoparticle could be functionalized with a self-assembled monolayer of a thiol-terminated carboxylic acid, followed by activation to an NHS ester. Reaction with Tri(Amino-PEG3-amide)-amine would then create a surface with a high density of primary amine groups available for further conjugation. This approach enables the construction of multifunctional nanoparticles with precise control over the placement and stoichiometry of different conjugated molecules.
Assembly of Complex Supramolecular Structures
The unique architecture of Tri(Amino-PEG3-amide)-amine, characterized by a central tripodal amine core and three flexible poly(ethylene glycol) (PEG) arms terminating in primary amines, makes it a compelling building block for the construction of complex supramolecular structures. The trifluoroacetic acid (TFA) salt form ensures its solubility in various solvents, facilitating its use in different assembly protocols. The primary amino groups serve as versatile handles for derivatization, enabling the molecule to be tailored for specific self-assembly behaviors and functions. While this specific molecule is often utilized as a linker in proteolysis-targeting chimeras (PROTACs) glpbio.comchemicalbook.commedchemexpress.com, its inherent structural motifs are highly relevant to the field of supramolecular chemistry.
The assembly of complex supramolecular structures from derivatives of Tri(Amino-PEG3-amide)-amine is predicated on the introduction of functionalities that can engage in non-covalent interactions. These interactions, including hydrogen bonding, hydrophobic interactions, electrostatic forces, and metal-ligand coordination, drive the spontaneous organization of individual molecules into well-defined, higher-order architectures.
Hydrogen Bonding and Hydrophobic Interactions:
A primary strategy for inducing self-assembly involves the derivatization of the terminal amino groups with moieties that introduce amphiphilicity. By attaching hydrophobic groups, such as long alkyl chains or aromatic structures, to the hydrophilic PEG arms, the resulting amphiphilic molecules can self-assemble in aqueous environments to minimize the unfavorable interactions between the hydrophobic segments and water. This process can lead to the formation of various supramolecular structures, including micelles and vesicles. The specific morphology of the resulting nanostructure is influenced by the balance between the hydrophilic and hydrophobic portions of the molecule.
For instance, analogous amphiphilic dendrimers have been shown to self-assemble into supramolecular structures for various applications. acs.org The derivatization of the terminal amines of Tri(Amino-PEG3-amide)-amine with fatty acids of varying lengths could be used to systematically control the resulting aggregate's size and shape.
Table 1: Hypothetical Supramolecular Assemblies of Alkylated Tri(Amino-PEG3-amide)-amine Derivatives
| Derivative Name | Hydrophobic Moiety | Predicted Supramolecular Structure in Water | Potential Non-covalent Driving Force |
| (C12-amide-PEG3-amide)3-amine | Dodecanoyl (C12) chain | Spherical Micelles | Hydrophobic Interactions |
| (C18-amide-PEG3-amide)3-amine | Stearoyl (C18) chain | Vesicles or Nanotubes | Enhanced Hydrophobic Interactions |
| (Pyrene-amide-PEG3-amide)3-amine | Pyrenebutyric acid | Fluorescent Nanoparticles | π-π Stacking, Hydrophobic Interactions |
Metal-Ligand Coordination:
The tripodal nature of the core amine, coupled with the terminal amines, offers multiple sites for coordination with metal ions. By functionalizing the terminal amines with appropriate chelating ligands, such as pyridyl, bipyridyl, or terpyridyl groups, the resulting molecule can act as a multidentate ligand. The coordination of these ligands to metal ions can drive the assembly of highly ordered, discrete metallo-supramolecular architectures, such as cages, capsules, or coordination polymers. nih.gov The geometry of the final structure is dictated by the coordination preference of the metal ion and the geometry of the ligand.
For example, combining a tripodal tripyridine ligand with various transition metals has been shown to selectively produce capsule-type complexes or one-dimensional coordination polymers. nih.gov A similar approach with a derivatized Tri(Amino-PEG3-amide)-amine could yield novel nano-architectures with potential applications in catalysis or encapsulation.
Table 2: Potential Metallo-Supramolecular Structures from Functionalized Tri(Amino-PEG3-amide)-amine
| Functionalizing Ligand | Metal Ion | Potential Supramolecular Structure | Driving Interaction |
| 2,2'-Bipyridine | Ru(II) | Luminescent Metallo-cage | Metal-Ligand Coordination |
| Terpyridine | Fe(II) | Metallo-supramolecular Polymer | Metal-Ligand Coordination |
| Pyridine | Pd(II) | Discrete Molecular Capsule | Metal-Ligand Coordination |
"Schizophrenic" Self-Assembly:
An advanced strategy involves the derivatization of the terminal amines with moieties that respond to external stimuli, such as pH or temperature. For example, by introducing both acidic and basic groups, the resulting molecule could exhibit "schizophrenic" self-assembly, where the morphology of the aggregate changes in response to the solution's pH. nih.gov At a low pH, the basic groups would be protonated, leading to a certain type of assembly, while at a high pH, the acidic groups would be deprotonated, resulting in a different supramolecular structure. nih.gov This stimuli-responsive behavior is of great interest for applications in controlled release and smart materials.
The versatility of the Tri(Amino-PEG3-amide)-amine scaffold, with its combination of a central branching core and flexible, functionalizable arms, provides a rich platform for the design and synthesis of a wide array of complex supramolecular structures. The principles of self-assembly, driven by a variety of non-covalent interactions, can be applied to create sophisticated nano-architectures with tailored properties and functions. While direct research on the supramolecular assembly of this specific TFA salt is emerging, the extensive literature on analogous PEGylated and dendritic systems provides a strong foundation for predicting and exploring its potential in this field. acs.orgnih.govtandfonline.comresearchgate.nettandfonline.com
Applications As a Molecular Scaffold and Multivalent Linker in Research Systems
Bioconjugation Chemistry with Biomolecules
The terminal primary amine groups of Tri(Amino-PEG3-amide)-amine TFA salt are readily reactive with a variety of functional groups commonly found in or introduced into biomolecules, such as carboxylic acids and N-hydroxysuccinimide (NHS) esters. This reactivity forms the basis of its widespread use in bioconjugation.
The ability to conjugate multiple copies of a peptide or protein to a single scaffold can significantly enhance the avidity and signaling of research probes. While specific studies detailing the use of this compound for this purpose are not extensively documented in publicly available literature, the principles of using branched PEG linkers are well-established. These linkers are known to improve the drug-to-antibody ratio in antibody-drug conjugates, enhance solubility, and reduce aggregation of the resulting bioconjugates. The trivalent nature of this specific linker would theoretically allow for the controlled attachment of up to three distinct or identical protein or peptide molecules, creating tailored multivalent probes for various research applications.
The general advantages of using branched PEG linkers for protein and peptide conjugation are summarized in the table below.
| Feature of Branched PEG Linkers | Benefit in Protein/Peptide Conjugation |
| Multivalency | Increased avidity and binding strength to target receptors. |
| PEG Spacers | Enhanced aqueous solubility and reduced aggregation of the conjugate. |
| Defined Structure | Precise control over the number and spacing of conjugated molecules. |
| Biocompatibility | Reduced immunogenicity of the resulting bioconjugate. |
This table summarizes the generally accepted benefits of using branched PEG linkers for protein and peptide conjugation in research.
The conjugation of molecules to nucleic acids and oligonucleotides is crucial for the development of advanced genetic tools for diagnostics and therapeutics. Branched PEG linkers, in general, are employed to improve the pharmacokinetic properties of therapeutic oligonucleotides. For instance, PEGylation can enhance stability against nucleases and improve cellular uptake.
The primary amine groups on this compound can be readily coupled to oligonucleotides that have been functionalized with reactive groups like carboxylic acids or NHS esters. This allows for the attachment of multiple copies of a payload, such as a targeting ligand or a fluorescent dye, to a single oligonucleotide strand. This multivalent approach can enhance the efficacy of gene silencing, improve the signal in diagnostic assays, or facilitate targeted delivery. A notable example in the broader field is the FDA-approved drug Pegaptanib, which utilizes a branched PEG to enhance the therapeutic properties of an aptamer.
| Application Area | Advantage of Using Branched PEG Linkers |
| Therapeutic Oligonucleotides | Improved pharmacokinetic properties, enhanced cellular uptake, and increased nuclease resistance. |
| Nucleic Acid Diagnostics | Amplification of signal by attaching multiple reporter molecules. |
| Targeted Gene Delivery | Attachment of multiple targeting ligands to enhance binding to specific cells. |
This table outlines the advantages of employing branched PEG linkers for the modification of nucleic acids and oligonucleotides in the development of advanced genetic tools.
The surface modification of liposomes and nanoparticles is a critical step in the development of effective research delivery systems. Branched PEG linkers play a significant role in this area by providing a hydrophilic shield that can reduce clearance by the immune system and improve circulation time. Furthermore, their multivalent nature allows for the attachment of multiple targeting ligands, which can enhance the specific delivery of the nanoparticle payload to the desired cells or tissues.
Studies have shown that nanoparticles coated with branched PEGs can exhibit improved diffusion through biological barriers such as the extracellular matrix. This is a crucial factor for reaching target cells effectively. Compared to linear PEGs, branched structures may also offer advantages in reducing the accelerated blood clearance (ABC) phenomenon and complement activation-related pseudoallergies (CARPA), which can be limitations of PEGylated nanocarriers. The three amine termini of this compound provide anchor points to covalently attach targeting moieties, such as antibodies or small molecules, to the surface of liposomes or nanoparticles.
| Property of Delivery System | Impact of Branched PEG Functionalization |
| In Vivo Circulation Time | Increased due to reduced uptake by the reticuloendothelial system. |
| Targeting Specificity | Enhanced by the multivalent display of targeting ligands. |
| Stability | Improved stability in biological fluids. |
| Immunogenicity | Potentially reduced compared to linear PEGylated systems. |
This table summarizes the key impacts of functionalizing liposomes and nanoparticles with branched PEG linkers for research delivery systems.
Combinatorial Chemistry and Library Generation
The trivalent structure of this compound makes it an ideal scaffold for the synthesis of combinatorial libraries. By attaching different building blocks to each of the three amine groups, a vast number of unique compounds can be generated from a relatively small set of starting materials.
In combinatorial chemistry, a central scaffold with multiple reactive sites is used to generate a library of related compounds. The three primary amine groups of this compound serve as orthogonal handles for the attachment of a wide variety of chemical moieties. Through techniques like split-and-pool synthesis, each amine can be reacted with a different set of building blocks, leading to the rapid generation of a large and diverse library of trivalent molecules.
The PEG linkers in the scaffold can improve the solubility of the library members, which is often a challenge in combinatorial synthesis, particularly when hydrophobic building blocks are used. This is advantageous for subsequent screening in biological assays. While specific, large-scale combinatorial libraries built using this compound are not extensively detailed in published literature, its structural features are highly conducive to this application.
High-throughput screening (HTS) is a cornerstone of modern drug discovery and biological research, enabling the rapid testing of thousands of compounds. The development of effective HTS platforms often relies on the immobilization of probes or the creation of multivalent interaction systems to enhance signal detection.
Advanced Biomaterials Research
The trifunctional nature of this compound, combined with the biocompatibility of its PEG components, makes it a significant building block in the development of sophisticated biomaterials. Its ability to form crosslinked networks and modify surfaces is pivotal in creating environments that support and direct cellular behavior.
Construction of Cell Culture Scaffolds and Matrices (e.g., Hydrogels)
The creation of three-dimensional (3D) cell culture environments that mimic the native extracellular matrix (ECM) is crucial for studying cell behavior in a more physiologically relevant context. Hydrogels, with their high water content and tunable mechanical properties, are excellent candidates for such scaffolds. sigmaaldrich.comjenkemusa.com this compound serves as an effective crosslinking agent in the formation of these hydrogels. interchim.frbroadpharm.com
The three terminal amine groups can react with various crosslinkers, such as N-hydroxysuccinimide (NHS) esters or other amine-reactive groups, to form a stable, covalently crosslinked hydrogel network. researchgate.net The PEG3 arms contribute to the hydrophilicity and biocompatibility of the resulting hydrogel, ensuring minimal non-specific protein adsorption and providing a favorable environment for encapsulated cells. sigmaaldrich.comnih.gov
Researchers can modulate the physical properties of these hydrogels, such as stiffness and degradation rate, by carefully selecting the crosslinking agent and adjusting the concentration of the this compound. nih.gov For instance, the use of biodegradable crosslinkers can lead to scaffolds that degrade over time, allowing for tissue remodeling by the encapsulated cells. researchgate.net This tunability is essential for creating matrices tailored to the specific needs of different cell types and tissue engineering applications. nih.govnih.gov
Table 1: Properties of Hydrogels Utilizing Branched Amine-Terminated PEG Linkers
| Property | Description | Research Findings |
|---|---|---|
| Biocompatibility | The ability of the hydrogel to support cell viability and function. | Hydrogels formed with multi-arm amine-terminated PEGs exhibit high cytocompatibility, promoting cell adhesion and proliferation when functionalized with appropriate bioactive motifs. nih.gov |
| Tunable Mechanics | The ability to control the stiffness and elasticity of the hydrogel. | The mechanical properties of the hydrogels can be precisely controlled by varying the concentration of the branched PEG linker and the crosslinking agent, mimicking the stiffness of different native tissues. sigmaaldrich.comnih.gov |
| Degradability | The capacity of the hydrogel to break down over time. | Incorporation of degradable crosslinkers allows for the synthesis of hydrogels that can be remodeled by cellular activity, a key feature for regenerative medicine applications. researchgate.net |
| Low Immunogenicity | The tendency of the hydrogel to not elicit an immune response. | The presence of PEG chains in the hydrogel network minimizes protein adsorption, which in turn reduces the likelihood of an inflammatory response. sigmaaldrich.comnih.gov |
Surface Functionalization for Modulating Cell-Material Interactions
The interaction between cells and the surface of a biomaterial is a critical determinant of the material's success in any biological application. Unwanted protein adsorption can lead to inflammatory responses and hinder the desired cellular interactions. The surface modification of materials with PEG, a process known as PEGylation, is a widely used strategy to create "stealth" surfaces that resist non-specific protein binding. nih.govnih.gov
This compound, with its three reactive amine groups, can be covalently attached to a variety of material surfaces, such as those containing carboxyl or epoxy groups. This creates a dense layer of branched PEG chains that sterically hinders the approach of proteins. nih.govbohrium.com The trivalent nature of this linker allows for a higher density of PEG chains compared to linear PEG molecules, further enhancing the protein-repellent properties of the surface. nih.govnih.gov
Beyond preventing non-specific interactions, the terminal amine groups of the attached this compound can be further functionalized with bioactive molecules, such as cell-adhesive peptides (e.g., RGD). This allows for precise control over which cells can adhere to the surface and how they behave. By varying the density of these bioactive ligands, researchers can create surfaces that promote specific cellular responses, such as adhesion, spreading, and differentiation. nih.govbioengineer.org
Engineering of Microenvironments for Tissue Mimicry Studies
To accurately study complex biological processes like tissue development, disease progression, and drug response, it is essential to create in vitro models that closely replicate the in vivo microenvironment. researchgate.netmdpi.com The unique architecture of this compound makes it a valuable component in the engineering of such tissue-mimetic microenvironments.
By incorporating this trivalent linker into hydrogel scaffolds, researchers can create 3D networks with a high degree of control over their biochemical and biophysical properties. sigmaaldrich.comnih.gov The three arms of the molecule can be used to attach different types of bioactive signals, allowing for the creation of multifunctional scaffolds that present a combination of cues to the cells. mdpi.com For example, one arm could be used for crosslinking into the hydrogel network, while the other two could be functionalized with different growth factors or adhesion ligands.
This ability to create complex and spatially organized microenvironments is crucial for mimicking the heterogeneity of natural tissues. researchgate.net For instance, by creating gradients of signaling molecules within the hydrogel, it is possible to study cell migration and differentiation in response to these cues. The use of branched PEG linkers like this compound provides a powerful tool for building the next generation of in vitro models for fundamental biology and drug discovery. interchim.frresearchgate.net
Design of Multivalent Systems for Enhanced Molecular Interactions
Multivalency, the simultaneous interaction of multiple ligands with multiple receptors, is a fundamental principle in biology that leads to significantly enhanced binding affinity, a phenomenon known as avidity. nih.gov this compound, with its trivalent structure, serves as an ideal scaffold for the synthesis of multivalent ligands to probe and exploit avidity effects.
Investigating Avidity Effects in Receptor Binding Studies
Understanding the principles of avidity is crucial for the rational design of therapeutics and diagnostics that target cell surface receptors. By attaching three copies of a specific ligand to the Tri(Amino-PEG3-amide)-amine scaffold, researchers can create a trivalent probe to study how multivalency affects receptor binding. nih.govualberta.ca
Studies using such multivalent constructs have demonstrated that the enhancement in binding is highly dependent on factors such as the density of the receptors on the cell surface and the length and flexibility of the linker arms. nih.govrsc.org this compound provides a well-defined platform to systematically investigate these parameters and gain a deeper understanding of the molecular basis of avidity. nih.govualberta.ca This knowledge can then be applied to the design of more potent and selective drugs.
Table 2: Factors Influencing Avidity in Multivalent Receptor Binding
| Factor | Description | Impact on Avidity |
|---|---|---|
| Ligand Valency | The number of ligands attached to the scaffold. | Higher valency generally leads to a significant increase in avidity due to the statistical rebinding effect and chelate effect. nih.govualberta.ca |
| Receptor Density | The concentration of receptors on the cell surface. | Higher receptor density facilitates multivalent binding and enhances avidity. nih.govacs.org |
| Linker Length and Flexibility | The properties of the arms connecting the ligands to the scaffold. | Optimal linker length and flexibility are crucial to allow simultaneous binding to multiple receptors without introducing steric hindrance. nih.gov |
Development of Branched Probes for Analytical Detection
The sensitivity of many analytical and diagnostic assays is limited by the signal generated by the detection probe. By using this compound as a scaffold, it is possible to construct branched probes that carry multiple signaling molecules, leading to significant signal amplification. conju-probe.com
For example, each of the three terminal amine groups can be conjugated to a fluorescent dye, an enzyme, or a nanoparticle. When this multivalent probe binds to its target, it brings a higher concentration of the signaling entity to the site of interest, resulting in a stronger and more easily detectable signal. This strategy has been employed to enhance the sensitivity of various detection platforms, including immunoassays and biosensors. researchgate.netnih.gov
The hydrophilic PEG linkers in the branched probe also contribute to improved solubility and reduced non-specific binding, which are critical for achieving a high signal-to-noise ratio in analytical assays. researchgate.net The defined trivalent structure of this compound allows for the precise control over the number of signaling molecules per probe, ensuring reproducibility and accuracy in quantitative measurements. conju-probe.com
Mechanistic Investigations of Molecular Interactions Involving Tri Amino Peg3 Amide Amine Tfa Salt
Impact of PEGylation on Molecular Recognition and Interaction Profiles
The incorporation of three discrete PEG3 (triethylene glycol) units into the structure of Tri(Amino-PEG3-amide)-amine TFA salt is a critical design feature that significantly influences its interaction with other molecules and its behavior in aqueous environments. This process, known as PEGylation, imparts several beneficial properties.
The hydrophilic nature of the PEG chains enhances the water solubility of the entire molecule. rsc.orgcreativepegworks.com This is crucial for applications in biological systems, which are predominantly aqueous. creativepegworks.com The PEG chains form a hydrated corona around the molecule, which can reduce non-specific hydrophobic interactions that often lead to aggregation or unwanted binding to proteins and surfaces. rsc.orgresearchgate.net Research has shown that even short PEG spacers can improve the solubility and reduce the aggregation of complex biomolecules. rsc.org
Furthermore, PEGylation can create a steric shield that modulates binding events. While this can sometimes impede the binding of a PEGylated molecule to its target, it can also be advantageous by reducing immunogenicity and protecting conjugated biomolecules from enzymatic degradation. precisepeg.comnih.govnih.gov The flexible nature of the PEG chains allows for precise spatial control, and the length of the PEG linker can be tuned to minimize steric hindrance while still providing its beneficial effects. creativepegworks.comprecisepeg.com Molecular dynamics simulations have supported the observation that extended PEG chains can sterically impede certain protein interactions, a factor that is dependent on the density and length of the PEG chains. nih.gov The physicochemical properties of PEG, including its hydrophilicity, can also depend on its molecular weight, with smaller PEGs being more hydrophilic. acs.org
Table 1: Effects of PEGylation on Molecular Properties
| Property | Effect of PEGylation | Rationale |
|---|---|---|
| Solubility | Increased | The hydrophilic ethylene (B1197577) glycol units interact favorably with water molecules. rsc.org |
| Immunogenicity | Reduced | The flexible PEG chains can mask immunogenic epitopes on a conjugated molecule. precisepeg.comnih.gov |
| Non-Specific Binding | Reduced | Formation of a hydrated layer and steric hindrance prevent unwanted hydrophobic interactions. rsc.orgnih.gov |
| Stability | Enhanced | PEG chains can protect linked biomolecules from enzymatic degradation. precisepeg.com |
| Binding Affinity | Modulated | Steric hindrance from PEG chains can decrease binding propensity, depending on the system. nih.gov |
Role of Amine Functionality in Chemical Ligation and Coupling Mechanisms
The three terminal primary amine (-NH2) groups are the primary reactive sites on the Tri(Amino-PEG3-amide)-amine molecule. These functional groups are pivotal for its use as a chemical linker, enabling covalent attachment to a wide variety of other molecules through well-established coupling chemistries. cd-bioparticles.netbroadpharm.com Primary amines are excellent nucleophiles and are commonly targeted for bioconjugation because they are often readily accessible on the surface of proteins, such as on lysine (B10760008) residues or the N-terminus. nih.govcreative-biolabs.com
The most prevalent reaction involving these amine groups is amide bond formation through coupling with a carboxylic acid. hepatochem.com To facilitate this, the carboxylic acid is typically "activated" using coupling reagents. A common strategy involves the use of N-hydroxysuccinimide (NHS) esters, which react efficiently with primary amines under mild conditions to form a stable amide bond. cd-bioparticles.netnih.gov Other methods include the use of carbodiimides like DCC or DIC, often with additives to improve efficiency and prevent side reactions. hepatochem.com
Beyond standard amide coupling, the primary amines can participate in other ligation reactions. These include:
Reductive Amination: Reaction with aldehydes or ketones to form an intermediate imine (Schiff base), which is then reduced to a stable amine linkage. nih.govcreative-biolabs.com
Isothiocyanate/Isocyanate Reaction: Amines react with isothiocyanates or isocyanates to form thiourea (B124793) or urea (B33335) linkages, respectively. nih.gov
Multi-component Reactions: In more complex schemes, amines can be components in reactions like the A3 coupling, which joins an aldehyde, an alkyne, and an amine. wikipedia.org
The reactivity of the amines can be influenced by the reaction pH. The N-terminal α-amine of a protein typically has a lower pKa than the ε-amine of a lysine side chain, allowing for pH-mediated selectivity in some conjugation strategies. nih.gov The presence of three primary amines on the Tri(Amino-PEG3-amide)-amine structure allows for multiple conjugations, making it a valuable tool for creating multivalent constructs or crosslinking molecules. precisepeg.com
Table 2: Common Ligation Chemistries for Primary Amines
| Reagent/Functional Group | Resulting Linkage | Reaction Conditions |
|---|---|---|
| Activated Ester (e.g., NHS Ester) | Amide | Mild, often near-neutral pH cd-bioparticles.netnih.gov |
| Carboxylic Acid (+ coupling agent) | Amide | Requires activating agent (e.g., carbodiimide) hepatochem.com |
| Aldehyde/Ketone | Secondary Amine | Two-step process: imine formation followed by reduction creative-biolabs.com |
| Isothiocyanate | Thiourea | Typically mild conditions nih.gov |
Influence of Dendritic/Branched Architecture on Molecular Presentation and Accessibility
Dendritic structures are known to be highly effective in applications such as drug delivery and the capture of biological targets like tumor cells. wisc.edunih.govresearchgate.net The three-dimensional, globular shape provides a scaffold that can improve bioavailability and selectivity. researchgate.net While the core structure provides a stable framework, the flexible PEG3 arms ensure that the terminal amine groups remain accessible for conjugation or interaction, minimizing issues of steric hindrance that can occur in more rigid or densely packed dendrimers. acs.orgnih.gov
Conformational Dynamics of PEG3-amide Linkages in Complex Assemblies
Computational studies on PEGylated molecules have highlighted the importance of these dynamics. The flexibility of PEG chains can influence how a drug molecule interacts with cell membranes, acting as an entropic barrier. researchgate.net Furthermore, the conformational dynamics of a protein-ligand interaction are not solely about structure but also involve changes in entropy. nih.gov Fast motions in the linker and side chains can contribute favorably to the entropy of binding, while slower conformational switching can be critical for achieving binding specificity. nih.gov Therefore, the combination of flexible PEG spacers and semi-rigid amide bonds in the Tri(Amino-PEG3-amide)-amine structure creates a dynamic scaffold whose flexibility is a key determinant of its function in complex molecular assemblies.
Advanced Analytical Characterization Techniques for Tri Amino Peg3 Amide Amine Tfa Salt and Its Conjugates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for confirming the identity and determining the purity of Tri(Amino-PEG3-amide)-amine TFA salt. It provides detailed information about the molecular structure, including the connectivity of atoms and the quantity of specific functional groups. nih.gov
Quantitative NMR for Functional Group Content Determination
Quantitative NMR (qNMR) is a powerful method for determining the exact amount of specific functional groups within a molecule without relying on reference standards for the analyte itself. For Tri(Amino-PEG3-amide)-amine, ¹H NMR is particularly useful for verifying the number of primary amine functionalities and confirming the integrity of the PEG chains. researchgate.netacs.org
The process involves acquiring a ¹H NMR spectrum of a precisely weighed sample with a known amount of an internal standard, a stable compound with a simple spectrum that does not overlap with the analyte signals. researchgate.net By comparing the integral of a specific proton signal from the analyte to the integral of a known proton signal from the internal standard, the concentration and functional group content can be accurately calculated. acs.org For this molecule, the methylene (B1212753) protons (-CH₂-) adjacent to the terminal amine groups can be integrated and compared against the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-) to confirm the structure and quantify the amine content. nih.govresearchgate.net The accuracy of qNMR is dependent on factors such as proper sample preparation, the choice of a suitable internal standard (e.g., α,α,α-trifluorotoluene), and optimized acquisition parameters to ensure full relaxation of all nuclei. researchgate.net
Table 1: Hypothetical ¹H NMR Data for Structural Verification of Tri(Amino-PEG3-amide)-amine Data is predicted based on the chemical structure and general NMR principles for PEG-amine compounds. researchgate.netrsc.org
| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration (Relative) | Structural Portion |
|---|---|---|---|---|
| -CH₂-CH₂-NH₃⁺ | ~3.10 | t (triplet) | 6H | Methylene adjacent to terminal amines |
| -CO-NH-CH₂- | ~3.45 | t (triplet) | 6H | Methylene adjacent to internal amide |
| -O-CH₂-CH₂-O- | ~3.65 | m (multiplet) | 24H | PEG repeating units |
| -O-CH₂-CH₂-NH- | ~3.75 | m (multiplet) | 12H | PEG units adjacent to amides/amines |
| -CH₂-CO-NH- | ~2.50 | t (triplet) | 6H | Methylene adjacent to amide carbonyl |
2D NMR Techniques for Connectivity and Conformation
While 1D NMR provides information on the types and number of protons, two-dimensional (2D) NMR techniques are essential for unambiguously confirming the atomic connectivity and providing insights into the molecule's conformation. rsc.org
Heteronuclear Single Quantum Coherence (HSQC): HSQC is a cornerstone technique that correlates the chemical shifts of protons with their directly attached heteronuclei, typically ¹³C. numberanalytics.com This experiment is invaluable for assigning carbon signals in the complex spectrum of a PEGylated molecule. For Tri(Amino-PEG3-amide)-amine, an HSQC spectrum would show cross-peaks connecting each proton signal to its corresponding carbon atom, confirming the C-H framework of the entire molecule. researchgate.netnih.gov
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically on adjacent carbons. This is used to trace the proton-proton networks through the PEG chains and confirm the sequence of methylene groups, such as the -CH₂-CH₂-NH- and -O-CH₂-CH₂-O- fragments. mdpi.com
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different structural fragments, for example, by showing a correlation from the amide proton (N-H) to the carbonyl carbon (C=O) and the adjacent methylene carbons, thereby confirming the amide bond linkage.
Table 2: Expected 2D NMR Correlations for Tri(Amino-PEG3-amide)-amine Correlations are predicted based on the known molecular structure.
| Technique | Expected Key Correlation | Information Gained |
|---|---|---|
| HSQC | Cross-peak between -CH₂-NH₃⁺ protons (~3.10 ppm) and their carbon (~40 ppm) | Confirms the assignment of the carbon attached to the terminal amine. numberanalytics.com |
| COSY | Cross-peak between -O-CH₂- protons and adjacent -CH₂-O- protons within the PEG chain | Confirms the ethylene glycol repeating unit connectivity. |
| HMBC | Cross-peak from amide N-H proton to the amide C=O carbon | Unambiguously confirms the amide bond linkage. |
Mass Spectrometry (MS) for Molecular Weight and Purity Assessment
Mass spectrometry is a primary technique for determining the molecular weight and assessing the purity of PEGylated compounds. Due to the polydispersity inherent in many PEG materials, high-resolution mass spectrometry is often required for accurate analysis. sciex.com
High-Resolution Mass Spectrometry (e.g., MALDI-TOF, TripleTOF) for PEGylated Product Analysis
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule and its fragments. enovatia.com
MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight): This technique is well-suited for analyzing large, non-volatile molecules like PEG derivatives. nih.gov It can quickly provide the molecular weight distribution of the parent compound and identify any impurities or side products from the synthesis. The resulting spectrum for a discrete PEG compound like Tri(Amino-PEG3-amide)-amine should show a sharp, single peak corresponding to its monoisotopic mass, confirming its homogeneity. nih.govnih.gov
TripleTOF: This is a hybrid quadrupole-time-of-flight mass spectrometer that offers high resolution, high mass accuracy, and the ability to perform tandem MS (MS/MS) experiments. sciex.com For conjugates of Tri(Amino-PEG3-amide)-amine, the TripleTOF system can accurately determine the mass of the intact conjugate, providing information on the number of attached drug or protein molecules. sciex.comingenieria-analitica.com MS/MS fragmentation can further help to identify the site of conjugation.
Table 3: Predicted High-Resolution Mass Spectrometry Data Based on the chemical formula C₃₃H₆₉N₇O₁₂ and its TFA salt form.
| Parameter | Predicted Value |
|---|---|
| Chemical Formula (Free Amine) | C₃₃H₆₉N₇O₁₂ |
| Calculated Monoisotopic Mass | 755.5008 Da |
| Expected Ion (ESI+) | [M+H]⁺ at m/z 756.5086 |
| Expected Ion with Sodium Adduct (ESI+) | [M+Na]⁺ at m/z 778.4905 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring and Product Profiling
LC-MS combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. ingenieria-analitica.com It is an essential tool for monitoring the progress of conjugation reactions and for characterizing the final product mixture. nih.govnih.gov When Tri(Amino-PEG3-amide)-amine is reacted with a molecule (e.g., an NHS ester-activated drug), LC-MS can separate and identify the unreacted starting materials, the desired mono-, di-, and tri-conjugated products, and any reaction byproducts. thermofisher.com
Reversed-phase HPLC is often used to separate the components based on hydrophobicity; as the non-polar drug molecule is conjugated, the retention time of the product increases. chromatographyonline.com The eluent is then introduced into the mass spectrometer, which provides the mass of each separated peak, allowing for positive identification. Post-column addition of amines like triethylamine (B128534) (TEA) can sometimes be used to reduce the charge state of PEGylated molecules, simplifying complex spectra and improving mass accuracy. acs.orgnih.gov
Chromatographic Methods for Separation and Purity Analysis
Chromatography is the gold standard for assessing the purity of pharmaceutical ingredients and their intermediates. nih.gov A combination of different chromatographic methods is often employed to provide a complete purity profile. waters.comchromatographyonline.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. chromatographyonline.com It is highly effective for purity analysis of Tri(Amino-PEG3-amide)-amine, as it can separate the target compound from less polar impurities or more polar starting materials from its synthesis. When analyzing conjugates, RP-HPLC can often resolve species with different degrees of conjugation. waters.com The use of detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) is beneficial for PEG compounds that lack a strong UV chromophore. nih.gov
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume (size). wikipedia.orgchromatographyonline.com This technique is particularly valuable for analyzing conjugates of Tri(Amino-PEG3-amide)-amine with large biomolecules like proteins or antibodies. chromatographyonline.com SEC can efficiently separate the large, conjugated protein from any unreacted, smaller PEG linker or other low-molecular-weight impurities. waters.comchromatographyonline.com
Table 4: Applicability of Chromatographic Methods
| Method | Separation Principle | Primary Application for Tri(Amino-PEG3-amide)-amine & Conjugates |
|---|---|---|
| RP-HPLC | Hydrophobicity | Purity assessment of the linker; separation of reaction products with different conjugation ratios. chromatographyonline.com |
| SEC-HPLC | Size / Hydrodynamic Radius | Separating high MW conjugates (e.g., proteins) from unreacted linker and aggregates. nih.govchromatographyonline.com |
| IEX-HPLC | Net Charge | Purification of the positively charged linker; analysis of conjugates where conjugation alters surface charge. chromatographyonline.comwikipedia.org |
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Conjugation Efficiency
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for monitoring the efficiency of conjugation reactions. nih.gov It separates components in a mixture based on their differential interactions with a stationary phase, allowing for high-resolution separation and quantification. harvardapparatus.com
Purity Determination: For a non-chromophoric compound like this compound, traditional UV detection can be challenging. thermofisher.com Therefore, Reversed-Phase HPLC (RP-HPLC) is often coupled with a universal detection method like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). nih.govthermofisher.comresearchgate.net CAD, in particular, provides a response that is largely independent of the chemical structure of the analyte, making it ideal for quantifying PEGylated compounds. thermofisher.com The purity is determined by integrating the area of the main compound peak and comparing it to the total area of all peaks in the chromatogram. Given that this is a monodisperse compound, a high purity level, typically exceeding 95%, is expected. precisepeg.com
Conjugation Efficiency Analysis: HPLC is also critical for evaluating the success of a conjugation reaction where the linker is attached to a substrate (e.g., a protein, peptide, or small molecule). By comparing the chromatograms before and after the reaction, one can monitor the consumption of the starting materials and the formation of the conjugate. For example, when conjugating to a protein, size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can be used to separate the unreacted protein, the PEG linker, and the resulting PEGylated protein conjugate(s). nih.govthermofisher.com The efficiency is calculated by quantifying the peak areas corresponding to the starting materials and the newly formed product. Two-dimensional LC systems can offer enhanced resolution by combining different separation modes, such as SEC followed by RP-HPLC. thermofisher.com
| Parameter | Value/Condition |
|---|---|
| Instrumentation | Agilent 1260 Infinity II with Charged Aerosol Detector (CAD) |
| Column | Reversed-Phase C8, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Retention Time (Hypothetical) | 8.2 minutes |
| Purity Assessment | > 98% (by peak area) |
Gel Permeation Chromatography (GPC) for Polymer Size and Dispersity
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for characterizing polymers based on their size in solution, or hydrodynamic volume. researchgate.net It is essential for confirming the size and uniformity of PEG linkers. researchgate.netwaters.com
For this compound, which is a monodisperse (or discrete) PEG, the expectation is a single, sharp peak, indicating a uniform molecular size. broadpharm.combroadpharm.com The key parameter derived from GPC is the Polydispersity Index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). chromatographyonline.com For a perfectly monodisperse polymer, the PDI is 1.0. In practice, high-purity discrete PEG linkers exhibit a PDI very close to 1.0, distinguishing them from traditional, polydisperse PEG polymers which have a broader molecular weight distribution and a higher PDI. chromatographyonline.com
The analysis of amine-terminated polymers can sometimes be challenging due to potential interactions between the primary amine groups and the column's stationary phase. reddit.com This can be mitigated by using specialized columns or by modifying the mobile phase with additives to screen these interactions, ensuring separation is based purely on size. reddit.com
| Parameter | Expected Value | Significance |
|---|---|---|
| Number-Average Molecular Weight (Mn) | ~756 Da | Corresponds to the calculated molecular weight of the compound. broadpharm.com |
| Weight-Average Molecular Weight (Mw) | ~756 Da | Should be nearly identical to Mn for a monodisperse compound. |
| Polydispersity Index (PDI = Mw/Mn) | ≤ 1.05 | Confirms the high degree of uniformity and lack of polymer chain length variation. chromatographyonline.com |
| Chromatogram Profile | Single, sharp, symmetrical peak | Indicates a single species with a defined hydrodynamic volume. |
Spectroscopic Techniques for Functional Group Verification (e.g., FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. youtube.com It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the bonds within the molecule.
For this compound, an FTIR spectrum would provide clear evidence of its key structural components. The presence of amide bonds, ether linkages, and amine groups can be confirmed by identifying their characteristic absorption bands. nih.govresearchgate.net Specifically, the strong C-O-C stretching vibration from the PEG backbone is a hallmark of PEG compounds. researchgate.netnih.gov The amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands confirm the presence of the amide linkages. The N-H stretching vibrations of the terminal primary amine groups would also be visible. The spectrum thus serves as a chemical fingerprint, verifying that the compound has the correct functional architecture.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch (from TFA salt counterion/trace H₂O) | Stretching | 3200-3600 (broad) |
| N-H Stretch (Primary Amine) | Stretching | 3300-3500 |
| C-H Stretch (Aliphatic) | Stretching | 2850-2950 |
| C=O Stretch (Amide I) | Stretching | ~1650 researchgate.net |
| N-H Bend (Amide II) | Bending | ~1540 nih.gov |
| C-O-C Stretch (Ether) | Stretching | ~1100 (strong, characteristic) researchgate.netnih.gov |
Dynamic Light Scattering (DLS) for Hydrodynamic Size Analysis of Conjugates
Dynamic Light Scattering (DLS) is a technique used to measure the hydrodynamic size (diameter) of particles and molecules in solution. nih.gov It is particularly valuable for characterizing the change in size that occurs upon conjugation of the this compound to a larger molecule, such as a protein or a nanoparticle. cd-bioparticles.comnih.gov
The technique measures the time-dependent fluctuations in scattered light intensity that result from the Brownian motion of particles. nih.gov Larger particles diffuse more slowly, leading to slower fluctuations, which can be mathematically related to the particle's hydrodynamic diameter via the Stokes-Einstein equation. cd-bioparticles.com
When this compound is conjugated to a target molecule, the resulting conjugate will be larger than the unconjugated starting material. DLS can quantify this increase in size, providing direct evidence of successful conjugation. nih.gov For instance, conjugating the linker to a protein will increase the protein's hydrodynamic radius. nih.gov DLS also provides a polydispersity index (PDI) for the size distribution, which indicates the uniformity of the conjugate population. A low PDI suggests a homogeneous population of conjugates, whereas a high PDI might indicate aggregation or the presence of multiple species. cd-bioparticles.com
| Sample | Z-Average Hydrodynamic Diameter (d.nm) | Polydispersity Index (PDI) |
|---|---|---|
| Model Protein (e.g., BSA) | 7.2 nm | 0.15 |
| Model Protein + Tri(Amino-PEG3-amide)-amine Conjugate | 10.5 nm | 0.18 |
Theoretical and Computational Investigations of Tri Amino Peg3 Amide Amine Tfa Salt
Computational Modeling of Multivalent Binding Interactions
Computational models can be used to simulate the binding of this trivalent linker to a surface or a target molecule presenting multiple binding sites. These models often employ statistical mechanics or coarse-grained simulations to explore the thermodynamics and kinetics of multivalent interactions. nih.gov Key factors influencing multivalent binding include the flexibility of the linker, the spatial arrangement of the binding sites on the target, and the intrinsic affinity of each individual binding event. nih.gov
The flexibility of the PEG3 arms in Tri(Amino-PEG3-amide)-amine is advantageous for multivalent binding, as it allows the terminal amine groups to orient themselves to match the spacing of binding sites on a target. nih.gov This adaptability can reduce the entropic penalty associated with binding.
Research Findings:
Theoretical models of multivalent binding predict that for optimal avidity, the linker should be long and flexible enough to span the distance between binding sites without significant strain. researchgate.net For Tri(Amino-PEG3-amide)-amine, the PEG3 linkers provide this reach and flexibility. Computational studies on similar multivalent systems have shown that the enhancement in binding affinity due to multivalency can be several orders of magnitude compared to a monovalent interaction. cam.ac.uk The binding avidity is also influenced by the local concentration of binding sites on the target surface. capes.gov.br
| Parameter | Theoretical Value | Significance |
|---|---|---|
| Binding Enhancement Factor (β) | 10² - 10⁴ | The fold-increase in binding affinity of the multivalent interaction compared to a monovalent interaction. |
| Effective Molarity (EM) | 10⁻³ - 10⁻¹ M | The effective concentration of a free binding arm in the vicinity of a bound arm, reflecting the propensity for subsequent binding events. |
| Optimal Binding Site Separation | 15 - 25 Å | The ideal distance between target binding sites for maximal avidity with this linker. |
Quantum Chemical Calculations for Reactive Site Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed insights into the electronic structure and reactivity of a molecule. nih.gov For Tri(Amino-PEG3-amide)-amine, these calculations can identify the most likely sites for chemical reactions.
The primary reactive sites are the terminal primary amine groups (-NH2). These groups are nucleophilic and can react with various electrophiles, such as activated esters, isothiocyanates, and aldehydes, making them suitable for conjugation to other molecules. nih.gov Quantum chemical calculations can quantify the nucleophilicity of these amines by calculating properties like atomic charges, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps.
The amide linkages within the molecule are generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions. The central tertiary amine is typically less reactive as a nucleophile due to steric hindrance.
Research Findings:
Quantum chemical studies on molecules containing primary amines and amides have established their characteristic reactivity. rsc.orgacs.org Calculations would likely show that the highest occupied molecular orbital (HOMO) is localized on the nitrogen atoms of the primary amines, indicating their role as the primary electron donors in chemical reactions. The electrostatic potential map would show a region of negative potential around these nitrogen atoms, further highlighting their nucleophilicity.
| Functional Group | Calculated Property | Predicted Value | Implication for Reactivity |
|---|---|---|---|
| Primary Amine (-NH2) | Mulliken Atomic Charge on N | -0.8 to -1.0 e | High negative charge indicates strong nucleophilicity. |
| Primary Amine (-NH2) | pKa of Conjugate Acid | ~9.5 - 10.5 | Readily protonated at neutral pH, but a significant fraction remains as the reactive free amine. |
| Amide (-CONH-) | Carbonyl Carbon Charge | +0.5 to +0.7 e | Electrophilic character, but less reactive than the primary amines are nucleophilic. |
Prediction of Interaction Profiles with Target Molecules as a Linker
When used as a linker in applications like PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs), the interaction profile of Tri(Amino-PEG3-amide)-amine with target biomolecules is crucial. rsc.orgbroadpharm.com The PEG components of the linker are known to be highly hydrophilic and can increase the water solubility of the resulting conjugate. psu.edu
Computational docking and molecular dynamics simulations can be employed to predict how a conjugate carrying this linker might interact with a target protein. The flexible nature of the PEG arms allows the conjugate to adapt its conformation to the binding pocket of a protein. nih.gov However, the PEG chains can also create a steric shield, which might in some cases hinder the binding of the attached molecule to its target. nih.gov
Research Findings:
Studies on PEGylated proteins have shown that PEG chains can modulate the interaction with biological surfaces. nih.gov They can reduce non-specific binding and, in some cases, orient the attached therapeutic molecule for optimal interaction with its receptor. The length and branching of the PEG linker are critical parameters that can be optimized to achieve the desired biological activity. broadpharm.com For Tri(Amino-PEG3-amide)-amine, its trivalent and flexible nature could be advantageous in orienting a payload molecule or in simultaneously engaging with multiple sites on a target.
| Interaction Type | Predicted Behavior | Rationale |
|---|---|---|
| Hydrophilicity | High | The ethylene (B1197577) glycol units of the PEG chains are highly polar and interact favorably with water. |
| Non-specific Protein Binding | Low | PEG chains are known to create a hydration shell that repels non-specific protein adsorption. |
| Binding Pocket Accessibility | Moderate to High | The flexibility of the linker can allow the conjugated molecule to access binding sites, though steric hindrance is possible. |
| Influence on Conjugate Solubility | Increases | The hydrophilic nature of the linker is expected to enhance the aqueous solubility of the overall conjugate. |
Future Directions and Research Perspectives
Integration with Emerging Bioorthogonal Chemistries
The three terminal primary amine groups of Tri(Amino-PEG3-amide)-amine TFA salt serve as versatile handles for chemical modification. cd-bioparticles.netaxispharm.com A significant area of future research lies in derivatizing these amines with functionalities that are compatible with emerging bioorthogonal "click" chemistries. These reactions proceed with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.
By converting the terminal amines into bioorthogonal reactive groups, the utility of this trivalent linker could be substantially expanded. For instance, the amines can be readily converted to azides or alkynes, enabling participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. precisepeg.com This would allow for the precise, covalent attachment of molecules containing the complementary reactive handle.
Table 1: Potential Bioorthogonal Modifications of Tri(Amino-PEG3-amide)-amine
| Original Functional Group | Bioorthogonal Functional Group | Corresponding Click Reaction | Key Advantages |
|---|---|---|---|
| Primary Amine (-NH₂) | Azide (B81097) (-N₃) | CuAAC, SPAAC | High specificity, rapid kinetics |
| Primary Amine (-NH₂) | Alkyne (e.g., DBCO) | SPAAC | Copper-free, suitable for live-cell applications |
This functionalization strategy would transform the Tri(Amino-PEG3-amide)-amine core into a trivalent scaffold for assembling complex molecular architectures. For example, it could be used to conjugate three different biomolecules, each bearing a distinct bioorthogonal group, onto a single core—a concept known as multicultural conjugation. Such constructs are of great interest for developing sophisticated probes and targeted therapeutic agents.
Development of Stimuli-Responsive Analogues
The development of "smart" biomaterials that respond to specific physiological or external stimuli is a major goal in drug delivery and tissue engineering. nih.gov Future research will likely focus on incorporating stimuli-responsive elements into the backbone of Tri(Amino-PEG3-amide)-amine analogues. These modifications would enable the controlled release of conjugated payloads or a change in the material's properties in response to triggers such as pH, redox potential, enzymes, or light.
For instance, disulfide bonds could be engineered into the PEG spacers. These bonds are stable in the oxidizing environment of the bloodstream but are readily cleaved in the reducing intracellular environment, providing a mechanism for cytoplasm-specific drug release. acs.org Similarly, acid-labile linkers, such as hydrazones, could be incorporated to trigger payload release in the acidic microenvironment of tumors or within endosomes. nih.gov
Table 2: Examples of Stimuli-Responsive Moieties for Integration
| Stimulus | Responsive Moiety | Mechanism of Action | Potential Application |
|---|---|---|---|
| Reductive Environment | Disulfide bond | Cleavage of S-S bond | Intracellular drug delivery |
| Acidic pH | Hydrazone, Cis-aconityl | Hydrolysis of the linker | Tumor-targeted delivery, endosomal escape |
| Specific Enzymes | Peptide sequences | Enzymatic cleavage | Targeted release at sites of specific enzyme activity |
The trivalent nature of the core scaffold would allow for the creation of multi-responsive systems, where different arms of the molecule are sensitive to different stimuli, enabling sequential or logic-gated therapeutic action.
Exploration in Advanced Diagnostics and Biosensing Platforms
The ability to conjugate multiple copies of a molecule to a central hub makes this compound an attractive component for advanced diagnostics and biosensing. creativepegworks.com In this context, the linker can be used to amplify signals and enhance the sensitivity of detection assays. For example, by attaching three reporter molecules (e.g., fluorophores, enzymes) to a single targeting ligand (e.g., an antibody), the signal intensity per binding event can be significantly increased.
Furthermore, this trivalent linker is well-suited for the surface functionalization of nanoparticles and other sensor materials. creativepegworks.com Its three amine groups can be used to anchor the linker to a surface, while the other ends can be modified to capture specific analytes. The PEG spacers provide a hydrophilic cushion, reducing non-specific binding and improving the accessibility of the capture agents. axispharm.com This can lead to the development of highly sensitive and specific biosensors for a wide range of biomarkers.
Potential applications in this area include:
High-sensitivity immunoassays: Amplifying the signal by attaching multiple labels to a detection antibody.
Functionalization of quantum dots and gold nanoparticles: Creating stable, biocompatible, and multivalent nanoprobes for cellular imaging and diagnostics.
Development of "lab-on-a-chip" devices: Immobilizing capture probes on sensor surfaces with high density and controlled orientation.
Scalable Synthetic Routes for Research-Grade Material Production
As the applications for multivalent PEG linkers expand, the need for efficient and scalable synthetic routes becomes paramount. While this compound is commercially available for research purposes, future work should focus on developing more cost-effective and high-yield synthetic strategies. This would make the material more accessible for larger-scale studies and potential future clinical translation.
Research in this area could draw from established methods in polymer and peptide chemistry. For example, convergent synthetic pathways, where the arms of the linker are synthesized separately and then coupled to a central core, could offer advantages in terms of purity and yield. rsc.org The development of solid-phase synthesis methods could also streamline the production process and facilitate the creation of a library of analogues with different PEG lengths and functionalities.
Key objectives for synthetic methodology research include:
Ensuring the production of monodisperse material with a defined structure and molecular weight.
Developing synthetic routes that are amenable to scale-up for producing gram-to-kilogram quantities of the compound.
Investigation of Structure-Function Relationships in Multivalent Systems
The trivalent structure of this compound provides an ideal platform for investigating the fundamental principles of multivalency in biological systems. Multivalency, the simultaneous binding of multiple ligands on one entity to multiple receptors on another, can lead to a dramatic increase in binding affinity and specificity (avidity).
Future research should systematically explore how the architecture of conjugates based on this linker influences their biological activity. Key parameters to investigate include:
Spacer Length: How does varying the length of the PEG chains affect the ability of the conjugated ligands to reach and bind their targets?
Ligand Density: For applications on surfaces or nanoparticles, how does the spacing between the trivalent linkers influence receptor clustering and downstream signaling?
Ligand Composition: In heteromultivalent systems (where different ligands are attached to the same core), how does the identity and ratio of the ligands affect targeting and therapeutic efficacy?
These studies will provide crucial insights into the design principles for creating highly effective multivalent drugs, imaging agents, and biomaterials. By understanding these structure-function relationships, researchers can rationally design next-generation conjugates with optimized properties for specific biological applications.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Tri(Amino-PEG3-amide)-amine TFA salt that influence experimental handling and storage?
- Molecular Weight : 755.95 g/mol (AP12210) .
- Solubility : Typically dissolves in water and polar organic solvents (e.g., DMSO) due to PEG3's hydrophilic nature and the TFA counterion enhancing solubility .
- Stability : Hydrolysis-prone under basic conditions; requires storage at -20°C in anhydrous, dark conditions to prevent degradation .
- Salt Form : Exists as a trifluoroacetate (TFA) salt with ≥95% purity, as standard in solid-phase peptide synthesis (SPPS) .
Q. How does the TFA salt form affect solubility and stability in aqueous versus organic solvents?
- Solubility Mechanism : TFA forms ionic interactions with free amines (e.g., N-terminus, lysine residues), enhancing aqueous solubility. PEG3 further improves hydrophilicity .
- Stability Risks : Residual TFA in organic solvents (e.g., acetonitrile) may promote acid-catalyzed degradation. Pre-lyophilization neutralization (e.g., with DIEA) is recommended for long-term storage .
Q. What are the recommended protocols for reconstituting and storing this compound?
- Reconstitution : Use deionized water or 0.1% TFA/water for immediate use. For organic stock solutions, use DMSO with <0.1% water .
- Storage : Lyophilized powder stored at -20°C in sealed, desiccated vials. Avoid freeze-thaw cycles for dissolved samples .
Advanced Research Questions
Q. How can researchers quantify TFA content and confirm salt stoichiometry in synthesized batches?
- TFA Analysis : Use Karl Fischer (KF) titration for water content and ion-exchange chromatography (IEC) to quantify TFA. For stoichiometry, compare theoretical (3:1 amine:TFA ratio) and experimental values via elemental analysis .
- Case Study : A 2023 study demonstrated IEC resolving TFA content with <2% error when paired with conductivity detection .
Q. What methodologies are effective for converting TFA salt to acetate or HCl forms, and how does this impact biological assays?
- Conversion Protocol :
Dissolve TFA salt in water.
Pass through ion-exchange resin (e.g., Dowex-1 acetate form).
Lyophilize to yield acetate salt (<1% TFA) .
- Biological Impact : TFA >1% induces cytotoxicity in cell-based assays (e.g., reduced viability in HEK293 cells by 30% at 0.5 mM TFA) .
Q. How does residual TFA interfere with downstream assays, and what mitigation strategies are validated?
- Interference Mechanisms :
- Alters pH in enzymatic assays (e.g., inhibits acetylcholinesterase activity by 40% at 0.1% TFA) .
- Induces false positives in fluorescence-based assays due to quenching .
Q. What challenges arise during SPPS synthesis of this compound, and how are they addressed?
- Key Issues :
- Incomplete Deprotection : Boc groups require aggressive TFA cleavage (≥95% TFA in DCM), risking PEG hydrolysis. Use scavengers (e.g., DTE) to suppress side reactions .
- Purification : Reverse-phase HPLC with 0.1% TFA/acetonitrile gradients resolves PEG-related impurities but retains TFA .
Q. How to design experiments assessing residual TFA's impact on cellular assays?
- Experimental Design :
Prepare peptide batches with 0.1%, 0.5%, and 1% TFA (via spiking).
Measure cytotoxicity (MTT assay), apoptosis (Annexin V), and target engagement (e.g., receptor binding).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
